Isosorbide 2-Mononitrate 5-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

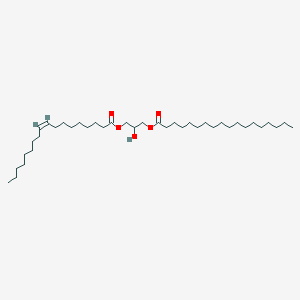

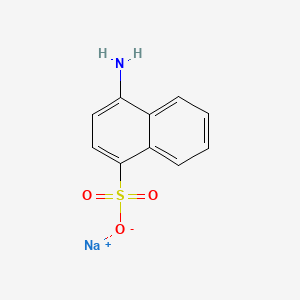

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide 5-Mononitrate, which is commonly used in the treatment of angina pectoris. This compound is characterized by its molecular formula C12H17NO12 and a molecular weight of 367.26 g/mol . It is primarily used in proteomics research and has significant implications in the field of pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the glucuronidation of Isosorbide 5-Mononitrate. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction . The reaction conditions often include a controlled pH environment and a temperature range that ensures optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound . Quality control measures are implemented to monitor the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Isosorbide 2-Mononitrate 5-β-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Isosorbide 2-Mononitrate 5-β-D-Glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves its conversion to nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to a series of phosphorylation reactions that result in the relaxation of smooth muscle fibers . The molecular targets include guanylate cyclase and various protein kinases involved in the phosphorylation cascade .

Comparison with Similar Compounds

Similar Compounds

Isosorbide 5-Mononitrate: A parent compound used in the treatment of angina pectoris.

Isosorbide Dinitrate: Another nitrate compound with similar vasodilating properties.

Nitroglycerin: A well-known nitrate used for the treatment of acute angina.

Uniqueness

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in pharmacological research .

Properties

CAS No. |

89576-61-4 |

|---|---|

Molecular Formula |

C₁₂H₁₇NO₁₂ |

Molecular Weight |

367.26 |

Synonyms |

1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)

![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)